(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one
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Overview
Description
(1R,5R)-1-(Benzenesulfonyl)bicyclo[310]hexan-2-one is a bicyclic compound featuring a benzenesulfonyl group attached to a bicyclo[310]hexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one typically involves the following steps:
Formation of the bicyclo[3.1.0]hexane core: This can be achieved through a [2+2] cycloaddition reaction, where a suitable diene and dienophile are reacted under specific conditions to form the strained bicyclic structure.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the bicyclic core using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to reduce the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides or thiols.
Scientific Research Applications
(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the ring size and substitution pattern.
Benzenesulfonamides: Compounds with a benzenesulfonyl group attached to an amine, which have different reactivity and applications.
Uniqueness
(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one is unique due to its specific bicyclic structure and the presence of the benzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
510730-02-6 |
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Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
(1R,5R)-1-(benzenesulfonyl)bicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C12H12O3S/c13-11-7-6-9-8-12(9,11)16(14,15)10-4-2-1-3-5-10/h1-5,9H,6-8H2/t9-,12-/m1/s1 |
InChI Key |
XJBBOFICFPLANE-BXKDBHETSA-N |
Isomeric SMILES |
C1CC(=O)[C@@]2([C@H]1C2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)C2(C1C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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